molecular formula C9H14Cl2N2O B6609133 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride CAS No. 2866334-90-7

4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride

Cat. No.: B6609133
CAS No.: 2866334-90-7
M. Wt: 237.12 g/mol
InChI Key: ZBLWEXHAQRILSJ-UHFFFAOYSA-N
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Description

4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound that features a piperazine ring substituted with a but-3-yn-1-yl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride typically involves the reaction of piperazine with but-3-yn-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group, followed by purification to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The alkyne group can participate in addition reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-piperazinecarbonyl chloride hydrochloride
  • 4-Morpholinecarbonyl chloride
  • 1-Piperidinecarbonyl chloride

Uniqueness

4-(but-3-yn-1-yl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of both an alkyne group and a carbonyl chloride group, which provides a versatile reactivity profile. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-but-3-ynylpiperazine-1-carbonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O.ClH/c1-2-3-4-11-5-7-12(8-6-11)9(10)13;/h1H,3-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLWEXHAQRILSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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